Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in treating various diseases. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that catalyzes the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of many diseases, including cancer, parasitic infections, and inflammation.
Wirkmechanismus
DFMO irreversibly inhibits ODC, the enzyme responsible for catalyzing the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of many diseases, including cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, thereby inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a number of biochemical and physiological effects. In particular, DFMO has been shown to reduce the levels of polyamines in cells, inhibit cell growth and proliferation, and induce apoptosis (programmed cell death) in cancer cells. DFMO has also been shown to have anti-inflammatory effects, reduce parasitic infections, and improve cognitive function in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. Another advantage is that it has a relatively low toxicity, making it suitable for use in cell culture and animal studies. However, one limitation is that it is a relatively expensive compound, which may limit its use in large-scale studies. Another limitation is that it has limited solubility in water, which may limit its use in certain experimental protocols.
Zukünftige Richtungen
There are a number of future directions for research on DFMO. One direction is to explore its potential use in combination therapy with other anti-cancer drugs. Another direction is to explore its potential use in treating other diseases, such as parasitic infections and inflammation. A third direction is to explore its potential use in preventing cancer recurrence. Finally, there is a need for further research into the long-term safety and efficacy of DFMO in humans.
Synthesemethoden
DFMO is synthesized from 2,6-diaminopimelic acid (DAP) via a multi-step reaction. The first step involves the conversion of DAP to 2,5-diaminopentanoic acid (DAPA) through the use of a deamination reaction. The second step involves the conversion of DAPA to 2,5-diaminopentanal (DAPAL) through the use of an oxidative deamination reaction. The third step involves the conversion of DAPAL to 6-difluoromethyl-2,4-diaminopyridine (DFMDP) through the use of a condensation reaction. The final step involves the conversion of DFMDP to DFMO through the use of a carboxylation reaction.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its potential use in treating various diseases. In particular, DFMO has been studied for its anti-cancer properties. Cancer cells have been shown to have higher levels of ODC activity and polyamine biosynthesis than normal cells, making them more sensitive to DFMO-induced inhibition of ODC. DFMO has also been shown to have potential therapeutic applications in parasitic infections, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
methyl 6-(difluoromethyl)-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(6(9)10)11-7(4)12/h2-3,6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHIHWQMTCEHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.